

An In-depth Technical Guide to Sinapaldehyde Glucoside (CAS No. 154461-65-1)

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Compound of Interest

Compound Name: Sinapaldehyde glucoside

Cat. No.: B1263886

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Abstract

Sinapaldehyde glucoside (CAS No. 154461-65-1) is a naturally occurring phenolic glucoside found in various plant species, notably in the bark of *Ilex rotunda* and *Phellodendron amurense*.^{[1][2]} This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and potential mechanisms of action. The document summarizes key quantitative data, outlines experimental protocols for its isolation, and explores its potential involvement in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Sinapaldehyde glucoside, systematically named (2E)-3-[4-(β-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-enal, is a glucoside derivative of sinapaldehyde.^[3] The presence of the glucose moiety significantly influences its solubility and bioavailability compared to its aglycone.

Property	Value	Reference(s)
CAS Number	154461-65-1	[3]
Molecular Formula	C ₁₇ H ₂₂ O ₉	[3]
Molecular Weight	370.35 g/mol	[3]
IUPAC Name	(2E)-3-[4-(β-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-enal	[3]
Appearance	White to off-white powder	
Melting Point	221-223 °C	
Solubility	Soluble in DMSO, methanol, and other polar organic solvents.	
Storage	Store at -20°C for long-term stability.	[4]

Biological Activities and Mechanism of Action

Sinapaldehyde glucoside has been reported to possess antioxidant and antimicrobial properties.[4] While direct quantitative data for the glucoside is limited, studies on its aglycone, sinapaldehyde, and the structurally related compound, cinnamaldehyde, provide significant insights into its potential biological effects and mechanisms of action.

Anti-inflammatory Activity

Research on sinapaldehyde, the aglycone of **sinapaldehyde glucoside**, has demonstrated notable anti-inflammatory effects. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.

Compound	Assay	Target/Cell Line	IC ₅₀	Reference(s)
Sinapaldehyde	COX-2 Inhibition	Rat Enzyme	47.8 μ M	[5]
Sinapaldehyde	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	5.92 μ M	[5]

In addition to COX-2 inhibition, sinapaldehyde has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that **sinapaldehyde glucoside** may exert its anti-inflammatory effects through the modulation of multiple inflammatory pathways.

Antioxidant Activity

The phenolic structure of **sinapaldehyde glucoside** suggests inherent antioxidant potential. While specific IC₅₀ values for the glucoside in standard antioxidant assays like DPPH and ABTS are not readily available in the reviewed literature, the antioxidant activity of its aglycone, sinapaldehyde, has been quantified.

Compound	Assay	IC ₅₀	Reference(s)
Sinapaldehyde	DPPH radical scavenging	83.02 μ M	[5]
Sinapaldehyde	ABTS radical scavenging	43.15 μ M	[5]

Antimicrobial Activity

Sinapaldehyde glucoside is reported to have antimicrobial activity, inhibiting the growth of bacteria and fungi.[4] Quantitative data for the glucoside is not specified in the available literature. However, studies on the related compound, cinnamaldehyde, provide an indication of the potential antimicrobial spectrum and potency.

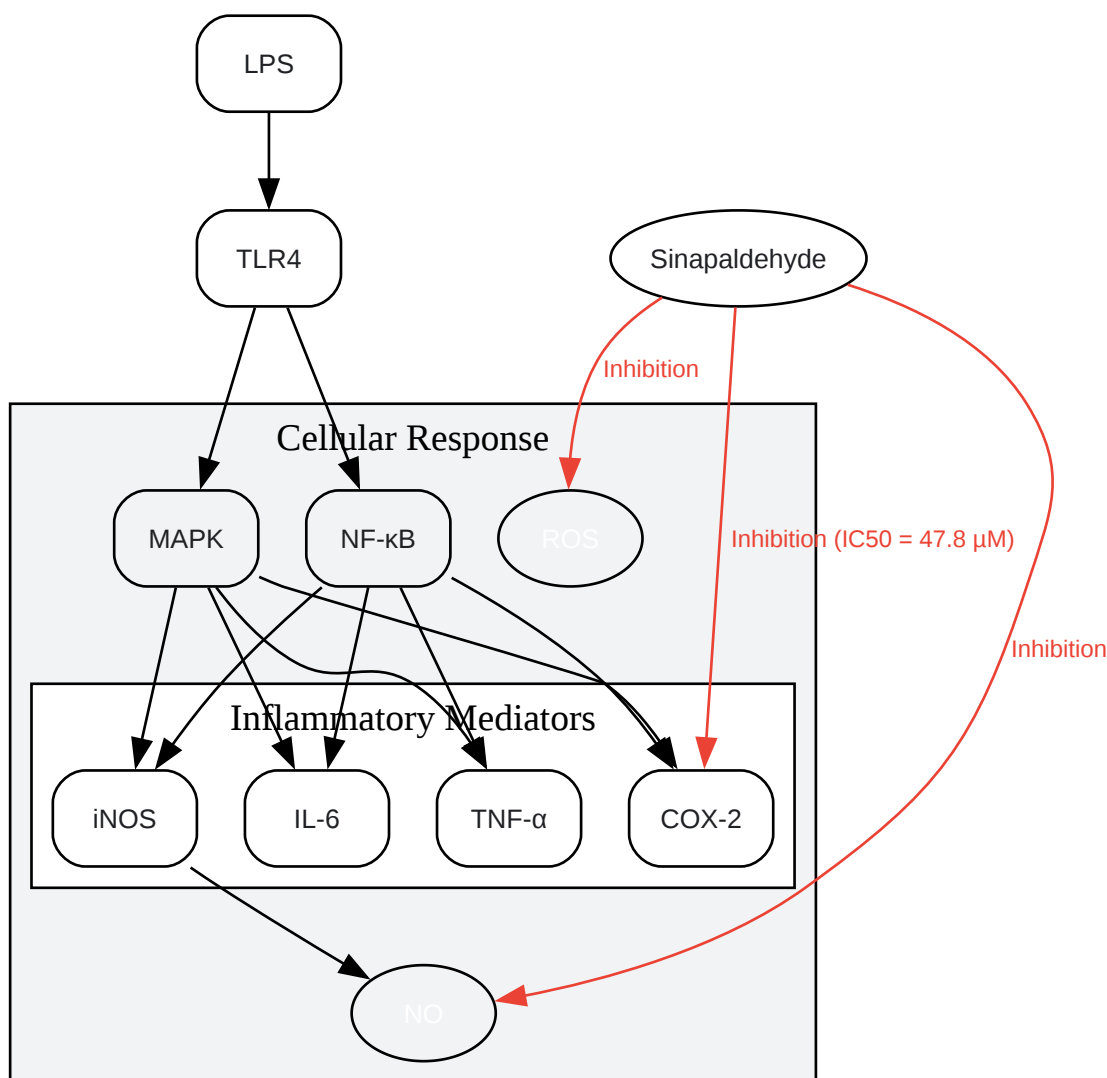
Compound	Organism	MIC	Reference(s)
Cinnamaldehyde	Escherichia coli	128 µg/mL	[5]
Cinnamaldehyde	Staphylococcus aureus (MSSA)	64 µg/mL	[5]
Cinnamaldehyde	Staphylococcus aureus (MRSA)	128 µg/mL	[5]
Cinnamaldehyde	Candida albicans	25 µg/mL	

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by **sinapaldehyde glucoside** are limited, research on cinnamaldehyde and sinapaldehyde provides strong evidence for the involvement of the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.

- **NF-κB Pathway:** Sinapaldehyde has been shown to inhibit TNF-α-induced NF-κB transcriptional activity with an IC₅₀ of 13.25 µM in HepG2 cells.[5] The NF-κB pathway is a key regulator of pro-inflammatory gene expression.
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli. Cinnamaldehyde has been reported to influence MAPK signaling, which in turn can affect inflammatory responses and cell survival.

Below is a diagram illustrating the potential anti-inflammatory mechanism of action for sinapaldehyde, the aglycone of **sinapaldehyde glucoside**.



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Potential Anti-inflammatory Mechanism of Sinapaldehyde.

Experimental Protocols

Isolation and Purification of Sinapaldehyde Glucoside from *Ilex rotunda*

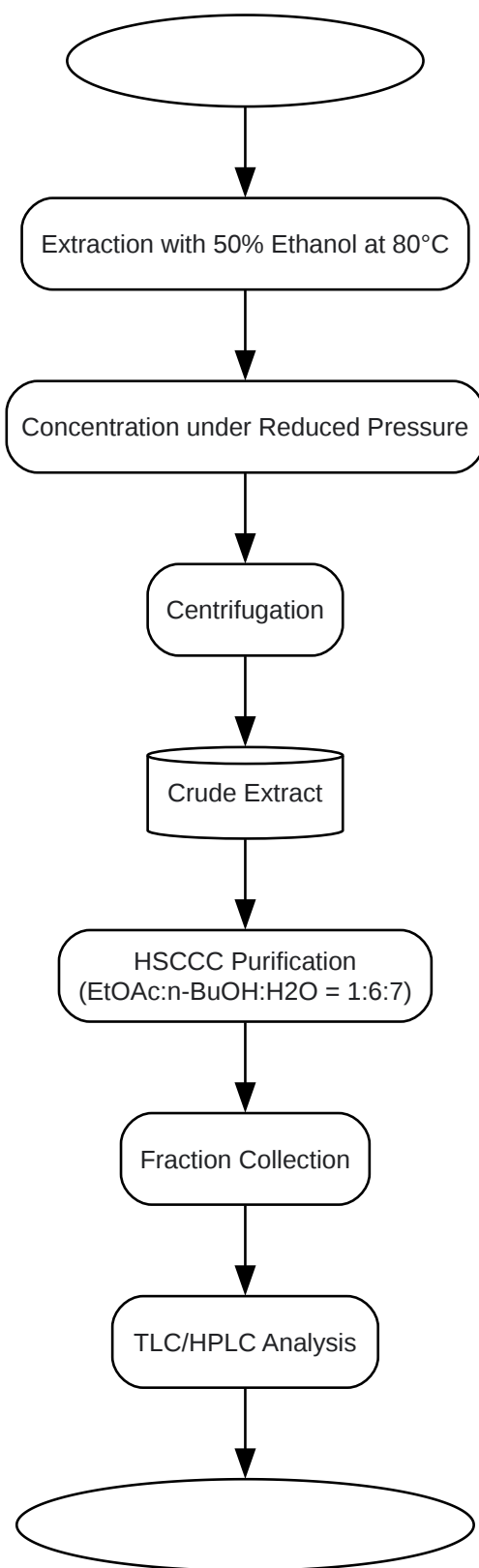
The following protocol is based on the high-speed counter-current chromatography (HSCCC) method described by Wang et al. (2014).

3.1.1. Extraction

- Dry the barks of *Ilex rotunda* and grind them into a coarse powder.
- Extract the powdered bark three times with 10 volumes of 50% ethanol-water solution at 80°C.
- Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
- Centrifuge the concentrated extract to remove any insoluble material.
- Dry the supernatant to yield the crude extract.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

- Two-Phase Solvent System: Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v).
- HSCCC Instrument Setup:
 - Fill the HSCCC column with the upper phase (stationary phase).
 - Pump the lower phase (mobile phase) into the column at a flow rate of 3.0 mL/min.
 - Set the revolution speed to 450 rpm.
- Sample Injection: Dissolve the crude extract in the mobile phase and inject it into the HSCCC system.
- Fraction Collection: Collect the eluent in fractions.
- Analysis: Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing **sinapaldehyde glucoside**.
- Final Purification: Combine the fractions containing the target compound and further purify by preparative HPLC if necessary to achieve high purity.



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Workflow for the Isolation of **Sinapaldehyde Glucoside**.

Synthesis of Sinapaldehyde Glucoside

A potential synthetic route to **sinapaldehyde glucoside** involves the glycosylation of sinapaldehyde. A reported method utilizes an acetyl-protected glucose derivative to form the glycosidic bond, followed by deprotection.

3.2.1. Glycosylation

- React sinapaldehyde with a protected glucose donor, such as acetobromo- α -D-glucose, in the presence of a suitable catalyst (e.g., a Lewis acid or a phase-transfer catalyst) and a base.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent and purify by column chromatography to obtain the acetylated **sinapaldehyde glucoside**.

3.2.2. Deprotection

- Dissolve the acetylated product in a suitable solvent, such as methanol.
- Add a catalytic amount of a base, such as sodium methoxide, to facilitate the removal of the acetyl protecting groups.
- Stir the reaction at room temperature and monitor by TLC.
- Once the deprotection is complete, neutralize the reaction and purify the final product, **sinapaldehyde glucoside**, by recrystallization or column chromatography.

Structural Characterization

The structure of **sinapaldehyde glucoside** has been confirmed by various spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.^[4]

Technique	Key Features
IR	Presence of hydroxyl, aromatic, aldehyde, and glycosidic linkage characteristic absorption bands.
MS	Molecular ion peak corresponding to the molecular weight of sinapaldehyde glucoside.
^1H NMR	Signals corresponding to the aldehydic proton, aromatic protons, methoxy groups, and the protons of the glucose moiety.
^{13}C NMR	Resonances for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the glucose unit.

Note: Detailed ^1H and ^{13}C NMR chemical shift assignments are not fully available in the reviewed literature.

Conclusion

Sinapaldehyde glucoside is a natural product with demonstrated anti-inflammatory, antioxidant, and antimicrobial potential. Its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF- κ B and MAPK, and the inhibition of enzymes like COX-2. The availability of a detailed isolation protocol from natural sources and a potential synthetic route opens avenues for further pharmacological investigation and development. Future research should focus on obtaining more quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its pharmacokinetic and toxicological profiles to fully assess its therapeutic potential.

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